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Diethyl toluene diamine

Polyurethane Elastomers Reaction Injection Molding (RIM) Gel Time

Diethyl toluene diamine (DETDA), a liquid aromatic diamine with the CAS Registry Number 68479-98-1, is a prominent curing agent and chain extender in the formulation of polyurethane (PU) and polyurea elastomers, as well as a hardener for epoxy resins. The molecule's structure, characterized by steric hindrance from ethyl and methyl groups, moderates its reactivity relative to unsubstituted amines like toluenediamine (TDA), allowing for practical processing while still enabling rapid cure profiles.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B8752396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl toluene diamine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C(=C1)C)N)N)CC
InChIInChI=1S/C11H18N2/c1-4-8-6-7(3)10(12)11(13)9(8)5-2/h6H,4-5,12-13H2,1-3H3
InChIKeyNPECRXRQVYMQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Toluene Diamine (DETDA): A Fast-Curing Aromatic Diamine for High-Performance Polyurethanes and Epoxies


Diethyl toluene diamine (DETDA), a liquid aromatic diamine with the CAS Registry Number 68479-98-1, is a prominent curing agent and chain extender in the formulation of polyurethane (PU) and polyurea elastomers, as well as a hardener for epoxy resins [1]. The molecule's structure, characterized by steric hindrance from ethyl and methyl groups, moderates its reactivity relative to unsubstituted amines like toluenediamine (TDA), allowing for practical processing while still enabling rapid cure profiles [2]. This positions DETDA as a key component in applications demanding high throughput and robust mechanical properties.

Why DETDA is Not a Direct Drop-In Replacement for MOCA, DMTDA, or Standard Epoxy Curatives


Substituting one aromatic diamine for another in a polyurethane or epoxy formulation without adjusting the processing parameters is rarely successful due to significant differences in reactivity, pot life, and the resulting polymer network architecture. While compounds like MOCA, DMTDA, and aliphatic amines all function as chain extenders or curatives, their molecular structures lead to vastly different curing kinetics and final material properties. For instance, the faster cure rate of DETDA compared to DMTDA [1] can lead to premature gelation and poor mold filling if used interchangeably, whereas substituting it for MOCA offers a different safety and handling profile alongside a distinct set of mechanical property trade-offs [2]. The quantitative evidence presented below clarifies exactly where and why these differences are critical for informed scientific selection.

Quantitative Comparative Performance Data for Diethyl Toluene Diamine (DETDA)


Gel Time Comparison: DETDA vs. MOCA and E-300 in Polyurethane Systems

In a comparative study of curing agents for polyurethane prepolymers, DETDA demonstrated a gel time of 7 seconds, which is 30% shorter than the 10 seconds required for the standard E-300 curative [1]. This faster gelation translates to significantly reduced demolding times and higher production throughput in RIM and casting applications. For comparison, formulations using MOCA as the curing agent exhibited gel times ranging from 2.5 to 10 seconds, but DETDA offers this speed without the associated toxicity concerns of MOCA [2].

Polyurethane Elastomers Reaction Injection Molding (RIM) Gel Time

Pot Life Reduction: DETDA vs. E-300 in Epoxy Formulations

When used as an epoxy hardener, DETDA exhibits a significantly shorter pot life compared to the common E-300 curative. Data from a flame-retardant PU system shows a pot life of 7 minutes for DETDA, compared to 10 minutes for E-300, a 30% reduction [1]. This shorter working time necessitates more rapid mixing and application techniques but is advantageous for applications where a quick return to service is desired.

Epoxy Resins Pot Life Processing Window

Mechanical Reinforcement in Waterborne Polyurethane (WPU) Dispersions: DETDA vs. Unmodified Baseline

The use of DETDA as a chain extender in waterborne polyurethane (WPU) dispersions results in a dramatic enhancement of mechanical properties. At an optimal addition of 4-5 wt%, the tensile strength of the DETDA-modified WPU film reached 59 MPa, which is a 300% increase compared to the unmodified WPU sample [1]. This significant improvement is achieved while maintaining high elongation at break (above 950%) and low water absorption (below 5%), demonstrating DETDA's ability to impart both strength and toughness.

Waterborne Polyurethane Tensile Strength Chain Extender

Toxicological Profile: DETDA as a Safer Alternative to MOCA and MDA

DETDA is recognized as a less toxic alternative to traditional aromatic amine curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA) and 4,4'-methylenedianiline (MDA), which are known carcinogens [1]. The toxicology of DETDA is reasonably well understood [2], and it avoids the dust exposure concerns associated with solid MOCA, as DETDA is a liquid at room temperature [3]. This lower toxicity profile, combined with its performance benefits, makes DETDA a preferred choice for formulators aiming to reduce health and safety risks without sacrificing material quality.

Toxicology Curing Agent Selection Workplace Safety

Optimal Industrial and Research Applications for DETDA Based on Comparative Performance Data


High-Throughput Reaction Injection Molding (RIM) for Automotive Parts

DETDA's 30% faster gel time compared to standard curatives like E-300 [1] makes it exceptionally well-suited for automotive RIM applications, such as fascia, body panels, and interior components. The rapid cure allows for significantly shorter cycle times, increasing production line throughput and reducing manufacturing costs. Its use as a chain extender in these systems is well-established, providing a combination of speed and the mechanical toughness required for durable automotive parts.

High-Strength Waterborne Polyurethane (WPU) Coatings and Adhesives

The 300% increase in tensile strength achieved by adding 4-5 wt% DETDA to WPU dispersions [1] makes it an ideal modifier for high-performance waterborne coatings, adhesives, and sealants. This allows formulators to create environmentally friendly, low-VOC products that do not compromise on mechanical durability, toughness, or water resistance, making them suitable for demanding applications in construction, automotive, and industrial maintenance.

Spray Polyurea Elastomer (SPUA) Coatings for Infrastructure Protection

The fast reaction rate and short gel time of DETDA are critical for SPUA applications, where rapid, seamless, and durable coatings are needed for waterproofing, corrosion protection, and abrasion resistance on concrete, steel, and other substrates [1]. Its ability to cure quickly under ambient conditions, often without the need for external catalysts in polyurea systems, makes it the curative of choice for large-scale infrastructure projects requiring minimal downtime.

Safer Epoxy Resin Formulations for Industrial and Consumer Goods

DETDA serves as a high-performance epoxy hardener that offers a more favorable toxicological profile compared to alternatives like MOCA and MDA [1]. This makes it a strategic choice for formulating epoxies used in applications where worker safety and environmental regulations are paramount, such as in the manufacturing of composites, adhesives, and coatings for consumer goods, aerospace, and electronics. The resulting cured epoxies exhibit excellent mechanical properties and high glass transition temperatures.

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